

Diamthazole Hydrochloride: An Analysis of Publicly Available Chemical Properties and Stability Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diamthazole hydrochloride*

Cat. No.: *B086189*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the currently available public information on the chemical properties and stability of **Diamthazole hydrochloride**. Diamthazole is recognized as an antifungal agent.[1] Despite its application in research, detailed public data regarding its degradation pathways and comprehensive stability profile under stress conditions remains largely unavailable in the scientific literature and public databases. This document outlines the known chemical characteristics and provides a framework for the types of stability studies that would be necessary for a complete profile, based on general pharmaceutical industry guidelines.

Core Chemical Properties

Diamthazole hydrochloride is the hydrochloride salt form of Diamthazole, a benzothiazole derivative. The salt form is often utilized to improve the solubility and stability of the active pharmaceutical ingredient.[2][3]

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Properties of **Diamthazole Hydrochloride**

Property	Value	Source
IUPAC Name	6-[2-(diethylamino)ethoxy]- N,N-dimethyl-1,3-benzothiazol- 2-amine; dihydrochloride	PubChem
Molecular Formula	C ₁₅ H ₂₄ ClN ₃ OS (hydrochloride) / C ₁₅ H ₂₅ Cl ₂ N ₃ OS (dihydrochloride)	MedChemExpress, PubChem
Molecular Weight	329.89 g/mol (hydrochloride) / 366.35 g/mol (dihydrochloride)	MedChemExpress, PubChem
CAS Number	136-96-9 (dihydrochloride)	PubChem
Appearance	Crystals	DrugFuture
Melting Point	240-243°C	DrugFuture
Solubility	Freely soluble in water, methanol, and ethanol.	DrugFuture
pH of 5% Aqueous Solution	~2	DrugFuture

Stability Profile and Storage Recommendations

Publicly available information on the stability of **Diamthazole hydrochloride** is limited to general storage guidelines provided by commercial suppliers. These recommendations suggest that the compound is sensitive to moisture and temperature.

Table 2: Recommended Storage Conditions for **Diamthazole Hydrochloride**

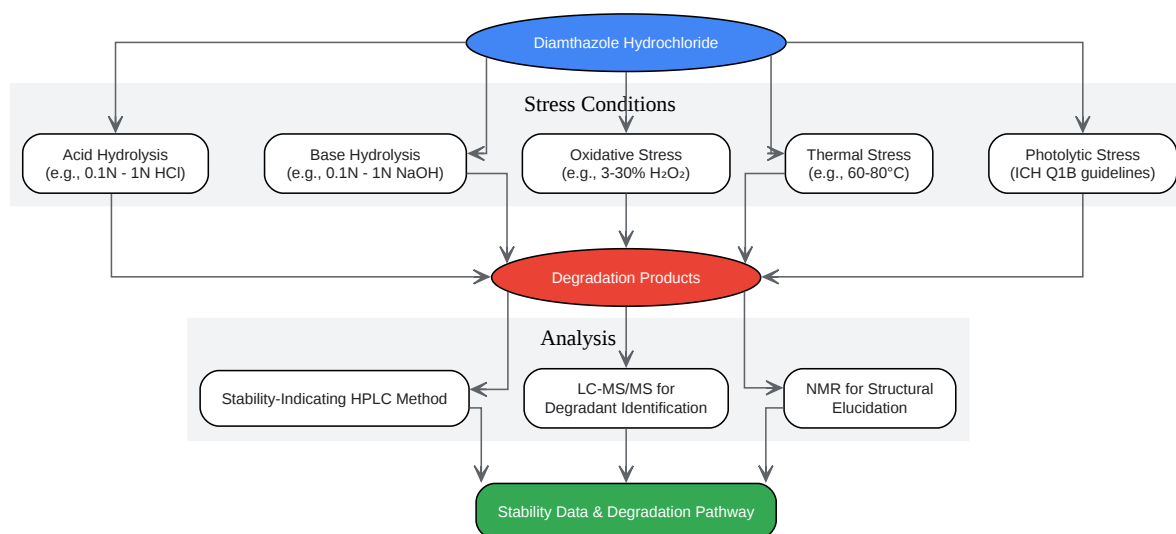
Form	Storage Temperature	Duration	Recommendations	Source
Powder	4°C	Not specified	Sealed storage, away from moisture.	MedChemExpress
-20°C	1 month	Sealed storage, away from moisture.	MedChemExpress	
In Solvent	-80°C	6 months	Sealed storage, away from moisture.	MedChemExpress

While these recommendations provide a basic understanding of the compound's stability, they do not offer a detailed picture of its degradation under various environmental stresses. A comprehensive stability analysis would require forced degradation studies.

Theoretical Framework for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. Based on regulatory guidelines (e.g., ICH Q1A), a typical forced degradation study would involve subjecting **Diamthazole hydrochloride** to the stress conditions outlined below.

The following diagram illustrates a general workflow for conducting forced degradation studies.



[Click to download full resolution via product page](#)

Caption: General workflow for a forced degradation study of a drug substance.

Experimental Protocols for Forced Degradation (General)

The following are generalized protocols for the types of experiments that would be necessary to build a complete stability profile for **Diamthazole hydrochloride**. These are based on common industry practices and regulatory guidelines.

3.1.1. Hydrolytic Degradation (Acid and Base)

- Objective: To determine the susceptibility of the drug substance to hydrolysis in acidic and basic environments.
- Methodology:

- Prepare a solution of **Diamthazole hydrochloride** in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) at a known concentration (e.g., 1 mg/mL).
- For acid hydrolysis, add an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl).
- For base hydrolysis, add an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH).
- Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a defined period (e.g., up to 24 hours).
- Withdraw samples at various time points.
- Neutralize the samples before analysis.
- Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

3.1.2. Oxidative Degradation

- Objective: To assess the drug's sensitivity to oxidation.
- Methodology:
 - Prepare a solution of **Diamthazole hydrochloride**.
 - Add a solution of an oxidizing agent (e.g., 3% to 30% hydrogen peroxide).
 - Store the solution at room temperature, protected from light, for a specified duration.
 - Collect and analyze samples at different time intervals using HPLC.

3.1.3. Thermal Degradation

- Objective: To evaluate the stability of the solid drug substance at elevated temperatures.
- Methodology:
 - Place a known quantity of solid **Diamthazole hydrochloride** in a controlled temperature and humidity chamber.

- Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a set period.
- At specified time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

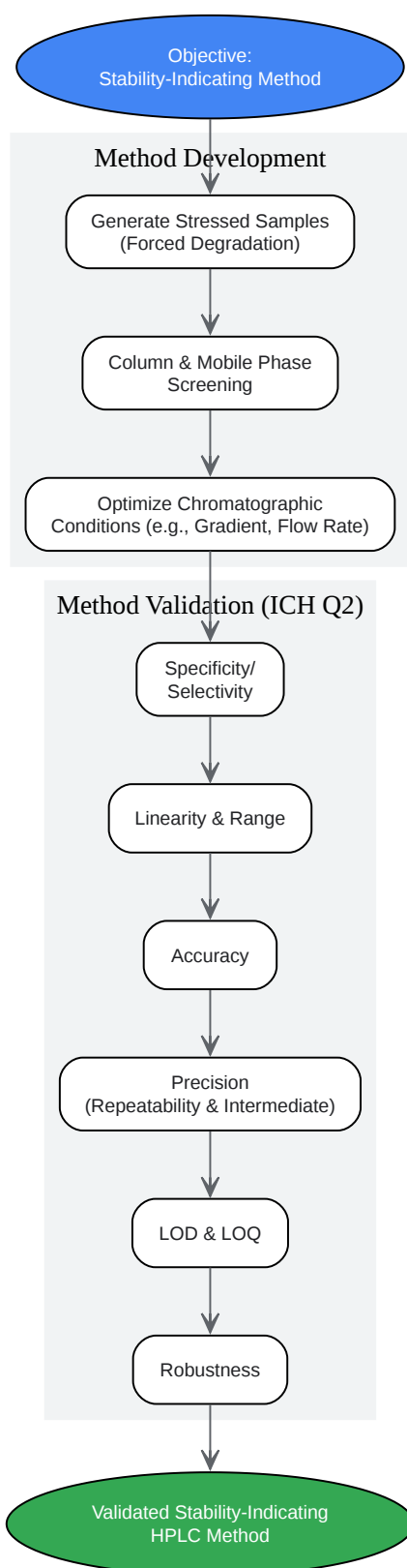
3.1.4. Photostability

- Objective: To determine the effect of light exposure on the stability of the drug substance.
- Methodology:
 - Expose the solid drug substance and a solution of the drug to a light source that meets ICH Q1B guidelines (providing both UV and visible light).
 - The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should not be less than 200 watt-hours/square meter.
 - A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
 - Analyze the exposed and control samples by HPLC to assess the extent of degradation.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. Such a method must be able to separate the parent drug from all potential degradation products, ensuring that the quantification of the parent drug is not affected by the presence of these impurities.

The following diagram outlines the logical workflow for developing and validating a stability-indicating HPLC method.



[Click to download full resolution via product page](#)

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

The publicly available data on **Diamthazole hydrochloride** provides a basic foundation for its chemical identity. However, a comprehensive understanding of its stability and degradation profile is lacking. The information presented herein is based on general principles of pharmaceutical stability testing. For drug development and research purposes, it is imperative that detailed forced degradation studies are conducted to fully characterize the stability of **Diamthazole hydrochloride**, identify its degradation products, and establish its degradation pathways. Such studies are fundamental to ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this active ingredient. The experimental outlines provided serve as a guide for the necessary research to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. wisdomlib.org [wisdomlib.org]
- To cite this document: BenchChem. [Diamthazole Hydrochloride: An Analysis of Publicly Available Chemical Properties and Stability Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086189#chemical-properties-and-stability-of-diamthazole-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com